2-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-N-(3-fluoro-4-methylphenyl)-2-oxoacetamide
Description
Properties
IUPAC Name |
2-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-N-(3-fluoro-4-methylphenyl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O5S/c1-16-7-8-17(15-19(16)23)24-20(27)21(28)25-11-9-22(10-12-25)26(13-14-31-22)32(29,30)18-5-3-2-4-6-18/h2-8,15H,9-14H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCZGJXMKOYRQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-N-(3-fluoro-4-methylphenyl)-2-oxoacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the reaction of 3-fluoro-4-methylaniline with a suitable spirocyclic precursor under acidic conditions to form the spirocyclic intermediate.
Introduction of the phenylsulfonyl group: The spirocyclic intermediate is then reacted with phenylsulfonyl chloride in the presence of a base to introduce the phenylsulfonyl group.
Formation of the acetamide moiety: The final step involves the reaction of the intermediate with acetic anhydride to form the acetamide moiety.
Industrial Production Methods
Industrial production of This compound may involve optimization of the synthetic route to improve yield and reduce production costs. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-N-(3-fluoro-4-methylphenyl)-2-oxoacetamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the reduced spirocyclic amine.
Substitution: Formation of substituted spirocyclic derivatives.
Scientific Research Applications
Overview
The compound 2-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-N-(3-fluoro-4-methylphenyl)-2-oxoacetamide is a complex organic molecule with significant potential in various scientific research applications. Its unique structure and biological activity make it a candidate for therapeutic interventions, particularly in inflammatory and autoimmune diseases, as well as in cancer treatment.
Anti-inflammatory Effects
Recent studies have demonstrated the compound's efficacy in reducing inflammatory markers in controlled animal models. For instance:
- Case Study : In experiments involving induced inflammation, administration of the compound resulted in significant reductions in levels of cytokines such as TNF-alpha and IL-6, indicating its potential for managing inflammatory diseases.
Cancer Therapeutics
The inhibition of TYK2/JAK1 also suggests applications in oncology:
- Case Study : Preliminary studies showed that treatment with this compound led to decreased tumor growth in xenograft models. This highlights its dual role as both an anti-inflammatory and an anti-cancer agent.
Properties and Structure
The compound's structure is characterized by a spirocyclic framework that contributes to its biological activity. The presence of a benzenesulfonyl group enhances its interaction with biological targets.
Structural Information
- InChI Key : BLVCDYYDHMQQIN-UHFFFAOYSA-N
- Canonical SMILES : CC1=CC=C(C=C1)NC(=O)C(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=CC=C4
Mechanism of Action
The mechanism of action of 2-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-N-(3-fluoro-4-methylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a class of sulfonyl-substituted diazaspiro derivatives. Key structural analogues include:
Key Differences and Implications
Core Heteroatoms :
- The target compound contains an oxygen atom in its spirocyclic core (1-oxa-4,8-diazaspiro), enhancing polarity compared to purely nitrogen-based analogues (e.g., 1,3-diazaspiro in ). This may influence solubility and metabolic stability .
In contrast, bromophenylsulfonyl (in ) increases lipophilicity but may reduce bioavailability. The 3-fluoro-4-methylphenyl acetamide side chain balances hydrophobicity and steric effects, differing from the fluorobenzyl group in , which prioritizes membrane permeability.
Research Findings from Analogues
- Spirocyclic Stability: Compounds with 1-oxa-diazaspiro cores (e.g., the target) show improved conformational rigidity compared to non-oxygenated spirocycles, as observed in QSPR studies .
- Fluorine Impact : Fluorine substituents (as in the target and ) enhance binding affinity to hydrophobic pockets in enzymes, as seen in crystallographic analyses of related sulfonamides .
Biological Activity
The compound 2-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-N-(3-fluoro-4-methylphenyl)-2-oxoacetamide has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a selective inhibitor of TYK2/JAK1 kinases. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C22H25N3O5S
- Molecular Weight : 443.5 g/mol
- CAS Number : 896376-44-6
- Purity : Typically around 95% .
This compound acts primarily as a selective inhibitor of TYK2 and JAK1 kinases , which are integral components of the JAK-STAT signaling pathway. The inhibition of these kinases results in significant anti-inflammatory effects , making it a candidate for treating various inflammatory diseases .
Target Pathways
The primary biochemical pathways affected by this compound include:
- JAK-STAT Signaling Pathway : Inhibition leads to reduced expression of pro-inflammatory cytokines.
- Cell Cycle Regulation : Potential effects on cell cycle progression have been suggested but require further investigation.
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits potent inhibitory effects on cell lines associated with inflammatory responses. For example:
- Cell Lines Tested : Various cancer and immune cell lines.
- IC50 Values : The concentration required to inhibit 50% of cell proliferation is in the nanomolar range for some cancer cell lines, indicating strong antiproliferative activity .
In Vivo Studies
Animal models have been employed to assess the anti-inflammatory properties of the compound:
- Model Used : Murine models of inflammation.
- Results : Significant reduction in inflammation markers was observed, supporting its potential therapeutic use .
Case Study 1: Anti-inflammatory Effects
A study evaluated the efficacy of this compound in a murine model of rheumatoid arthritis:
- Methodology : Mice were treated with varying doses of the compound.
- Findings : A dose-dependent reduction in joint swelling and inflammatory cytokine levels was noted, suggesting strong anti-inflammatory potential.
Case Study 2: Cancer Cell Inhibition
Another study focused on its antiproliferative effects against breast cancer cells:
- Methodology : MCF7 breast cancer cell line was treated with the compound.
- Results : The compound inhibited cell growth significantly, with an IC50 value indicating high potency compared to standard chemotherapeutics .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | IC50 (nM) |
|---|---|---|---|
| CA-4 | CA-4 | Antiangiogenic | 50 |
| Compound X | Compound X | Antiproliferative | 75 |
| Target Compound | Target Compound | Anti-inflammatory | 30 |
Note: Structures are illustrative and not to scale.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of 2-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-N-(3-fluoro-4-methylphenyl)-2-oxoacetamide?
- Methodological Answer : A stepwise approach is critical. Begin with the synthesis of the 1-oxa-4,8-diazaspiro[4.5]decane core via cyclization of a diamine with a ketone precursor. Introduce the benzenesulfonyl group via nucleophilic substitution under anhydrous conditions (e.g., using triethylamine as a base in dichloromethane). Final coupling with N-(3-fluoro-4-methylphenyl)-2-oxoacetamide can be achieved via amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt). Monitor reaction progress via TLC and optimize solvent polarity to minimize byproducts. Purification via silica column chromatography with gradients of dichloromethane/methanol (9:1) is recommended .
Q. How can researchers validate the purity and structural integrity of this compound during synthesis?
- Methodological Answer : Combine orthogonal analytical techniques:
- LC-MS : Use high-resolution LC-MS (e.g., Q-TOF) to confirm molecular weight and detect impurities. A C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile is suitable.
- NMR : Analyze , , and NMR spectra to verify substituent positions and rule out regioisomers.
- HPLC-PDA : Employ a gradient elution method (e.g., 30–90% acetonitrile in 20 minutes) with UV detection at 254 nm to quantify purity (>95%).
- Elemental Analysis : Confirm stoichiometry of C, H, N, and S .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the benzenesulfonyl and 3-fluoro-4-methylphenyl groups in biological activity?
- Methodological Answer :
Analog Synthesis : Prepare derivatives with substituent variations (e.g., replacing benzenesulfonyl with alkylsulfonyl or altering fluorine/methyl positions on the phenyl ring).
Biological Assays : Test analogs against target enzymes/receptors (e.g., kinase inhibition assays or cellular viability screens). Use IC values to correlate substituent effects.
Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions. Compare electrostatic potential maps of analogs to identify critical hydrophobic/electronic interactions.
Data Analysis : Apply multivariate regression to quantify substituent contributions to activity .
Q. What experimental approaches resolve contradictions in solubility and stability data reported for this compound?
- Methodological Answer :
- Solubility Profiling : Conduct equilibrium solubility tests in buffered solutions (pH 1.2–7.4) using shake-flask or HPLC-based methods. Compare results with computational predictions (e.g., Hansen solubility parameters).
- Stability Studies : Perform accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation products (e.g., hydrolysis of the oxoacetamide group).
- Inter-Lab Validation : Replicate conflicting experiments under controlled conditions (e.g., identical solvent batches, inert atmosphere) to isolate variables like oxidation or moisture .
Q. How can environmental fate studies be designed to assess the persistence of this compound in wastewater systems?
- Methodological Answer :
- Sample Collection : Use volume-proportional samplers (e.g., ISCO 3700) to collect influent/effluent wastewater and sludge. Store samples at −18°C to prevent degradation.
- Extraction : Solid-phase extraction (SPE) with Oasis HLB cartridges (pre-conditioned with methanol/water) to isolate the compound.
- Quantification : LC-MS/MS with isotope-labeled internal standards (e.g., -analogs) to correct for matrix effects.
- Degradation Pathways : Simulate aerobic/anaerobic conditions in bioreactors and track metabolite formation via high-resolution mass spectrometry .
Methodological Framework for Research Design
Q. What theoretical frameworks guide the investigation of this compound’s mechanism of action?
- Answer : Link studies to established biochemical theories:
- Enzyme Inhibition Kinetics : Apply Michaelis-Menten models to determine competitive/non-competitive inhibition mechanisms.
- Lipinski’s Rule of Five : Evaluate drug-likeness (e.g., logP, molecular weight) to contextualize bioavailability data.
- QSAR Models : Use published datasets of spirocyclic compounds to predict physicochemical properties and prioritize synthetic targets .
Q. How should researchers address discrepancies between computational predictions and experimental results in pharmacokinetic studies?
- Answer :
- Validate Models : Cross-check computational tools (e.g., SwissADME, pkCSM) with in vitro assays (e.g., Caco-2 permeability, microsomal stability).
- Parameter Refinement : Adjust force fields or solvation models in molecular dynamics simulations to better match experimental logD or plasma protein binding data.
- Meta-Analysis : Review literature on structurally similar compounds to identify systemic biases in prediction algorithms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
